D-Proline

Description

Chirality and Enantiomeric Significance of Proline

The cyclic structure of proline, where the side chain is bonded to the nitrogen atom, imposes unique conformational constraints on polypeptide chains, crucial for protein structure and folding. creative-proteomics.comcaltech.edunih.gov The chirality at the alpha-carbon in proline results in the L and D enantiomers, which are non-superimposable mirror images. This stereochemistry dictates their interactions with other chiral molecules in biological systems, such as enzymes and receptors.

D-proline is considered a non-canonical amino acid because it is not one of the 20 standard amino acids directly encoded by the genetic code for ribosomal protein synthesis in most organisms. chemicalbook.comontosight.aimdpi.comnih.gov Despite this, it is found in nature, particularly in certain bacteria, fungi, and their metabolites, as well as in some tissues of higher organisms. thieme-connect.comcreative-proteomics.comwikipedia.orgchemicalbook.com Its presence in these systems highlights roles beyond the conventional building blocks of proteins.

The biological activities of this compound are remarkably different from those of L-proline. thieme-connect.comnih.gov While L-proline is extensively involved in protein synthesis, collagen structure, and various metabolic pathways in mammals, this compound's roles are more specialized. creative-proteomics.comfrontiersin.org For instance, this compound is found in bacterial cell wall peptidoglycans and non-ribosomal peptides, contributing to structural integrity and providing resistance to proteases that target L-amino acid linkages. thieme-connect.comcreative-proteomics.comwikipedia.org In some cases, this compound can also be metabolized or involved in regulatory processes. chemicalbook.comchemicalbook.com

Historical Perspectives on D-Amino Acid Research

For many years, D-amino acids were largely considered to be of minor biological importance compared to their L-counterparts, or even as artificial products. thieme-connect.comresearchgate.net

Early research primarily focused on L-amino acids due to their prevalence in proteins. D-amino acids were often thought to be limited to bacterial cell walls or specific microbial products. creative-proteomics.comwikipedia.orgresearchgate.net Their presence in higher organisms was sometimes attributed solely to external sources like diet or microbial activity. nih.govdrugbank.com

Over time, analytical techniques improved, allowing for the detection and quantification of D-amino acids in various biological matrices. thieme-connect.comnih.gov This led to the realization that D-amino acids, including this compound, are more widespread than initially thought and are not merely contaminants or metabolic byproducts. wikipedia.orgnih.govdrugbank.com The discovery of enzymes like amino acid racemases, capable of interconverting L and D isomers, and D-amino acid oxidase (DAAO), which metabolizes D-amino acids, provided strong evidence for their endogenous presence and active metabolism in some organisms. researchgate.netdrugbank.comworthington-biochem.comresearchgate.net Research began to uncover specific biological functions for D-amino acids, such as D-serine acting as a neurotransmitter. wikipedia.orgresearchgate.netuniprot.org

Current Research Landscape and Emerging Significance of this compound

Current research on this compound is exploring its diverse roles across different biological systems. It is recognized as an important component in the peptidoglycan layer of bacterial cell walls, contributing to their rigidity and resistance to degradation. thieme-connect.comcreative-proteomics.comwikipedia.org

Studies have also identified this compound in certain peptides and proteins in various organisms, including insects and marine invertebrates, where it can influence peptide conformation and stability. wikipedia.orgtandfonline.comnih.gov The enzyme D-amino acid oxidase (DAAO) is known to metabolize this compound, and its activity has been studied in various species, including Xenopus laevis tadpoles, where high concentrations of this compound were observed during development. worthington-biochem.comuniprot.orgnih.gov

Furthermore, this compound and its derivatives are being investigated for their potential in pharmaceutical applications, particularly as building blocks in the synthesis of chiral drugs and enzyme inhibitors. chemicalbook.comchemicalbook.comresearchgate.netmdpi.com The unique conformational properties conferred by the this compound residue are valuable in designing molecules with specific biological activities and improved stability. mdpi.com

The presence and metabolism of this compound in plants are also being explored, suggesting potential roles in stress responses and interactions with microorganisms. chemicalbook.comnih.gov

Research continues to unravel the specific enzymes involved in this compound synthesis and degradation, as well as its transport mechanisms within cells and organisms. drugbank.comasm.org Understanding the intricate pathways and functions of this compound is crucial for a comprehensive view of amino acid biology and its implications in various physiological and pathological processes.

Here is a table summarizing some research findings related to this compound metabolism and occurrence:

| Organism/System | Key Finding Related to this compound | Relevant Enzyme(s) Involved | Source |

| Bacteria (e.g., Sinorhizobium meliloti) | Catabolizes this compound as carbon and nitrogen source; involved in cell wall structure. thieme-connect.comcreative-proteomics.comwikipedia.orgasm.org | HypO (this compound dehydrogenase), HypS (P2C reductase) asm.org | thieme-connect.comcreative-proteomics.comwikipedia.orgasm.org |

| Xenopus laevis tadpoles | High concentrations of this compound observed during development; metabolized by DAAO. nih.gov | D-amino acid oxidase (DAAO) nih.gov | nih.gov |

| Mammals | Found in plasma and saliva; potential endogenous production via racemase activity. nih.govdrugbank.com | Amino acid racemases, D-amino acid oxidase researchgate.netdrugbank.comuniprot.org | researchgate.netnih.govdrugbank.comuniprot.org |

| Cicadas | This compound-containing neuropeptides identified. tandfonline.comnih.gov | Proline racemase (in some organisms) nih.govplos.org | tandfonline.comnih.gov |

This table provides a snapshot of the diverse contexts in which this compound is found and studied. The ongoing research continues to expand our understanding of its biological significance beyond the traditional focus on L-amino acids.

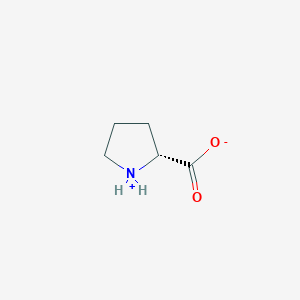

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883367 | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

344-25-2 | |

| Record name | D-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | D-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Distribution and Occurrence of D Proline

Natural Presence of D-Proline in Organisms

D-amino acids, including this compound, have been detected in various organisms, including bacteria and humans. drugbank.comresearchgate.net The presence of D-amino acids in human plasma and saliva may be attributed to bacterial origin, although endogenous production through amino acid racemase activity is also a possibility. drugbank.com

This compound in Prokaryotic Systems

Prokaryotes, particularly bacteria, are significant sources and utilizers of this compound. researchgate.nettandfonline.com The presence and metabolism of D-amino acids in bacteria are linked to various physiological functions, including cell wall synthesis, biofilm formation and dispersal, and potentially as metabolites within complex ecosystems like the gut. frontiersin.orgnih.gov

Bacterial cell walls are primarily composed of peptidoglycan (also known as murein), a robust polymer that provides structural support, shape, and protection to the cell. nih.govwikipedia.orgresearchgate.net Peptidoglycan consists of glycan strands cross-linked by short peptides. nih.govresearchgate.net A key feature of these cross-linking peptides is the inclusion of D-amino acids, which are not typically found in proteins synthesized by ribosomes. frontiersin.orgnih.govmdpi.com D-alanine and D-glutamic acid are routinely found in bacterial peptidoglycan. frontiersin.orgnih.gov While this compound is not as universally present in the core peptidoglycan structure as D-alanine and D-glutamic acid, various types of amino acid racemases in bacteria produce D-amino acids, including this compound, which can be incorporated into peptidoglycans. researchgate.net The presence of D-amino acids in the peptide moieties of peptidoglycan contributes to the cell wall's resistance to most proteases, which are typically designed to cleave between L-amino acids. frontiersin.orgmdpi.com

D-amino acids, including this compound, have been shown to play a role in the regulation of bacterial biofilms. nih.govnih.govresearchgate.netresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix. asm.org They contribute to persistent infections and can form on various surfaces, including medical devices. researchgate.netasm.org

Research indicates that this compound can have inhibitory effects on bacterial biofilm formation. researchgate.netnih.gov Studies on Staphylococcus aureus have shown that this compound, along with D-tyrosine and D-phenylalanine, can significantly impair biofilm formation at certain concentrations. asm.orgnih.gov An equimolar mixture of these three D-amino acids was found to be even more effective in preventing biofilm formation than individual D-amino acids. asm.orgnih.gov This inhibition appears to occur at a stage subsequent to the initial attachment of cells to surfaces, specifically affecting the proliferation and aggregation of bacteria into mature biofilms. nih.gov While some studies have shown inhibitory effects of this compound on biofilm formation in Staphylococcus epidermidis strains, the sensitivity varies among different strains. researchgate.netmdpi.com

In addition to preventing biofilm formation, D-amino acids, including this compound, have demonstrated the ability to disrupt established biofilms. nih.govresearchgate.netresearchgate.net this compound, often in combination with other D-amino acids like D-methionine and D-phenylalanine, has been shown to disperse mature biofilms in bacteria such as Staphylococcus epidermidis and Staphylococcus aureus. nih.govresearchgate.netresearchgate.net This dispersal effect is isomer-specific, with L-isomers showing no such activity. researchgate.net The introduction of this compound has been shown to improve the biofilm dispersal performance of antifouling agents. nih.gov

The gut microbiota, a complex community of microorganisms residing in the gastrointestinal tract, is a notable source of D-amino acids, including this compound. tandfonline.com Bacteria within the gut can produce D-amino acids from their L-enantiomers through the action of racemase enzymes. tandfonline.com The composition and abundance of bacterial species in the gut influence the diversity and quantity of D-amino acids produced. tandfonline.com

Studies have detected this compound in human feces, indicating its presence as a metabolite within the gut ecosystem. tandfonline.com Research in animal models, such as mice, has also shown that the gut microbiota contributes to the presence of this compound. tandfonline.comnih.gov For instance, studies comparing germ-free mice with those having conventional gut microbiota have found detectable levels of this compound in the feces of mice with gut flora, while only trace levels were observed in germ-free mice. tandfonline.com

Role in Biofilm Formation and Dispersal

This compound in Eukaryotic Systems

This compound has been identified in a range of eukaryotic organisms, from unicellular parasites to insects and mammals. Its presence is often linked to specific metabolic pathways or functional requirements.

Trypanosoma cruzi, the parasite responsible for Chagas disease, is known to contain this compound. Proline metabolism, including the presence of both L- and D-enantiomers, plays a significant role in the parasite's life cycle and virulence. T. cruzi possesses proline racemases, enzymes that interconvert L- and this compound. nih.govplos.orgportlandpress.comscielo.br This enzymatic activity is thought to contribute to the parasite's ability to differentiate and infect host cells. nih.govplos.orgscielo.br Overexpression of proline racemase genes in non-infective epimastigote forms leads to more rapid differentiation into infective metacyclic forms, which exhibit increased invasiveness. scielo.br The presence of this compound, potentially incorporated into peptides, may also offer resistance against host proteolytic mechanisms. nih.govplos.orgmdpi.com

While not as widely distributed as L-proline, this compound can accumulate in specific tissues and cells in eukaryotes. In humans, D-amino acids, including this compound, have been found in relatively high abundance in plasma and saliva. nih.govdrugbank.com Their origin may be bacterial, but there is also evidence of endogenous production through amino acid racemase activity. nih.govdrugbank.com Within cells, this compound has been reported in extracellular spaces, lysosomes, and peroxisomes. hmdb.ca

In plants, proline accumulation, which can include both enantiomers, is a common response to various environmental stresses such as drought, salinity, and freezing. researchgate.netmicrobiologyjournal.org It also occurs in reproductive organs and tissues under non-stressed conditions, potentially providing energy for rapid cell growth and contributing to cell wall structure through hydroxyproline-rich glycoproteins. researchgate.netnih.gov

This compound can be incorporated into peptides and proteins in eukaryotic systems, although it is less common than L-proline. In Trypanosoma cruzi, peptides containing this compound are thought to contribute to resistance against host proteolysis. nih.govplos.orgmdpi.com

In the field of drug design and synthetic biology, this compound has been incorporated into synthetic peptides, such as cyclic cell-penetrating peptides. nih.gov The inclusion of a D-Pro-L-Pro motif in cyclic peptides can induce a beta-hairpin structure, which can be beneficial for binding to biological targets. nih.gov

While L-proline is a proteinogenic amino acid, forming part of the primary structure of proteins, the incorporation of this compound into naturally occurring eukaryotic proteins is less frequent and often associated with specific post-translational modifications or specialized peptides. Proline residues, regardless of enantiomer, can influence protein structure due to their unique cyclic structure, affecting peptide bond conformation (cis-trans isomerization) and potentially disrupting alpha-helices and beta-sheets. wikipedia.orgsigmaaldrich.comgoogle.com

This compound is present in insects, notably in some adipokinetic neurohormones of cicadas. mdpi.comresearchgate.net These neurohormones, which regulate energy metabolism during activities like flight, can differ in their sequence solely by the presence of either L- or this compound. mdpi.comresearchgate.net For example, two hypertrehalosemic neuropeptides found in the cicada Platypleura capensis, Placa-HrTH-I and Placa-HrTH-II, have identical amino acid sequences but differ in chromatographic retention time, with the difference potentially attributed to cis-trans proline isomerization. researchgate.netfrontiersin.org These hormones primarily mobilize carbohydrates for energy in cicadas. frontiersin.orgoup.comoup.com

Factors Influencing this compound Distribution

The distribution of this compound in eukaryotic systems is influenced by a combination of endogenous synthesis, enzymatic interconversion, and dietary intake.

Environmental Conditions

Environmental conditions significantly impact the occurrence and accumulation of this compound in various organisms, particularly in plants, bacteria, and fungi chemicalbook.comnih.govmalariaworld.org. Stressful environments often lead to an increase in proline levels, including potentially this compound, as an adaptive response chemicalbook.comnih.gov.

Plants:

Proline accumulation is a common and well-studied response in plants to a variety of environmental stresses, including drought, salinity, low and high temperatures, heavy metal exposure, UV radiation, nutrient deficiency, and pathogen infection chemicalbook.comnih.govfrontiersin.org. This accumulation is considered an adaptive function that enhances stress tolerance chemicalbook.com. While much of the research focuses on L-proline, this compound accumulation in plants is also recognized as a response to these stresses chemicalbook.com. The level of this compound accumulation can be substantially higher in stressed plants compared to those under non-stressed conditions chemicalbook.com.

Under osmotic stress, such as drought and salinity, this compound is suggested to act as a compatible osmolyte, helping to maintain cell turgor and osmotic balance chemicalbook.commdpi.com. It can also serve as a reservoir for carbon and nitrogen chemicalbook.com. Furthermore, this compound has been shown to act as a scavenger for reactive oxygen species (ROS) generated under conditions like salinity and drought, thereby mitigating oxidative damage chemicalbook.commdpi.com. Its role as a molecular chaperone, stabilizing protein structures, and its involvement in regulating cytosolic pH and cellular redox status have also been proposed chemicalbook.com. This compound accumulation may also play a part in stress signaling pathways, influencing adaptive responses in plants chemicalbook.com.

Research indicates that proline accumulation under salt stress is often correlated with stress tolerance in many plant species nih.gov. Its concentration can be higher in salt-tolerant plants compared to salt-sensitive ones nih.gov. The synthesis and degradation of proline are tightly regulated in plants in response to stress mdpi.comcore.ac.uk. For instance, under drought conditions, proline accumulation in hairgrass (Deschampsia caespitosa) shoots and roots was observed, highlighting its role as an osmoprotectant mdpi.com.

Data from studies on plants under various environmental stresses illustrate the significant changes in proline levels. While specific data tables focusing solely on this compound levels under diverse environmental conditions are less commonly presented in isolation from total proline or L-proline, the general trend of proline accumulation in response to stress is well-documented and applies to this compound as well chemicalbook.comnih.gov.

| Environmental Stress | Effect on Proline Accumulation in Plants |

| Drought | Increased accumulation chemicalbook.comnih.govmdpi.com |

| Salinity | Increased accumulation chemicalbook.comnih.govnih.gov |

| Low Temperature | Increased accumulation chemicalbook.comnih.gov |

| High Temperature | Increased accumulation chemicalbook.comfrontiersin.org |

| Heavy Metals | Increased accumulation chemicalbook.comnih.gov |

| UV Radiation | Increased accumulation chemicalbook.comnih.gov |

| Pathogen Infection | Increased accumulation chemicalbook.comnih.gov |

| Nutrient Deficiency | Increased accumulation chemicalbook.com |

Microorganisms (Bacteria and Fungi):

This compound is also found in bacteria and fungi, and its presence and metabolism are influenced by environmental factors malariaworld.org. In bacteria and fungi, proline, including potentially this compound, accumulates in response to increased external osmolarity and water loss, acting as an osmolyte to counter environmental water stress and protect cellular proteins malariaworld.orgmdpi.comjelsciences.com. Proline has been shown to stimulate growth and respiration in bacteria under low water activity conditions malariaworld.org.

Studies on fungi like Aspergillus creber have shown an increase in free proline accumulation when exposed to increased salinity jelsciences.com. The level of proline accumulation in A. creber increased with increasing NaCl concentration in the nutrient medium jelsciences.com.

| Organism | Environmental Condition | Observed Effect on Proline Accumulation | Research Finding Highlights |

| Aspergillus creber | Increased Salinity | Increased free proline accumulation | Proline levels increased by 17.14% in 2% NaCl, 11.90% in 4% NaCl, and 57.57% in 8% NaCl compared to control jelsciences.com. |

| Bacteria | Low Water Activity | Stimulated growth and respiration | Proline acts as a "chaperone" to protein formation under these conditions malariaworld.org. |

| Sinorhizobium meliloti | Presence of this compound | Catabolism of this compound observed | S. meliloti can convert this compound to L-proline, suggesting a metabolic pathway for utilizing this compound found in soil and plants asm.org. |

| Marine Bacteria | Marine Environment | Biofilm dispersal effects | This compound has been demonstrated to possess biofilm dispersion effects in marine bacteria like E. coli, S. aureus, and P. aeruginosa frontiersin.orgnih.gov. |

In the marine environment, this compound has been explored for its potential in antifouling applications due to its ability to disperse biofilms formed by marine bacteria frontiersin.orgnih.gov. Studies have shown that this compound-modified nanocapsules exhibited significant biofilm dispersal effects against E. coli, S. aureus, and P. aeruginosa frontiersin.orgnih.gov.

The catabolism of this compound has also been observed in microorganisms found in environments containing decomposing biological material, such as soil asm.org. For instance, Sinorhizobium meliloti, a soil bacterium, has the ability to catabolize this compound, converting it to L-proline asm.org. This suggests a role for microorganisms in the environmental cycling of this compound.

The occurrence and levels of this compound in biological systems are intricately linked to environmental conditions. Organisms across different kingdoms, including plants, bacteria, and fungi, accumulate proline, including the D-isomer, as a protective mechanism against various stresses such as osmotic stress, temperature extremes, and the presence of heavy metals or pathogens. The specific environmental conditions dictate the extent of this compound accumulation and its metabolic fate within these organisms.

D Proline Metabolism and Metabolic Pathways

Enzymatic Interconversions and Stereospecificity

The interconversion and metabolism of D-proline are facilitated by enzymes that exhibit stereospecificity, distinguishing this compound from its L-counterpart.

Proline Racemase Activity

Proline racemase (EC 5.1.1.4) is a key enzyme that catalyzes the reversible interconversion between L-proline and this compound. wikipedia.orguniprot.org This enzyme has been identified in various organisms, including bacteria like Clostridium sticklandii and Clostridioides difficile, as well as the eukaryotic parasite Trypanosoma cruzi. uniprot.orgnih.govscielo.br Proline racemase typically functions without requiring cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP). uniprot.orgnih.gov

The mechanism of proline racemase involves a two-base mechanism where cysteine residues in the active site facilitate the removal and donation of a proton at the alpha-carbon of proline, leading to the inversion of stereochemistry. wikipedia.orgnih.govnih.gov Studies on the enzyme from T. cruzi (TcPRAC) have shown that it can exist as intracellular or secreted isoforms with distinct kinetic properties. nih.gov The enzyme from C. difficile has reported kinetic parameters, including Km values of 60.2 mM for L-proline and 46.7 mM for this compound, and Vmax values of 1.35 µM/sec/mg with L-proline and 0.85 µM/sec/mg with this compound as substrates at 37°C. uniprot.org Proline racemase activity can be inhibited by molecules like pyrrole-2-carboxylic acid (P2C), which acts as a transition state analogue. wikipedia.org

This compound Reductase and Conversion to L-Proline

In some bacteria, such as Sinorhizobium meliloti and Clostridioides difficile, this compound can be converted to L-proline. asm.orgnih.gov In S. meliloti, this conversion involves the enzyme HypS, which functions as a Δ1-pyrroline-2-carboxylate (P2C) reductase, converting P2C to L-proline in an NADPH-dependent manner. asm.orgnih.govasm.org This pathway is crucial for S. meliloti to utilize this compound as a carbon and nitrogen source. asm.orgnih.gov

In Clostridioides difficile, this compound is a preferred substrate for the reductive Stickland metabolism, a pathway used for energy generation under anaerobic conditions. nih.govnih.gov The enzyme responsible is this compound reductase (Prd), a complex belonging to the pyruvoyl-dependent enzyme family. nih.govnih.gov Prd catalyzes the reduction of this compound, leading to the cleavage of its ring and the formation of 5-aminovalerate. nih.govnih.govresearchgate.net This process regenerates NAD+ and contributes to ATP production. nih.govresearchgate.net The Prd complex in C. difficile consists of subunits PrdA and PrdB, with PrdB often being a selenoprotein. nih.govresearchgate.netebi.ac.uk

Involvement of Δ1-pyrroline-2-carboxylate (P2C)

Δ1-pyrroline-2-carboxylate (P2C) is an intermediate in the metabolism of this compound in certain organisms. In Sinorhizobium meliloti, this compound is converted to P2C primarily by the enzyme HypO, a D-amino acid dehydrogenase. asm.orgnih.govasm.org Subsequently, P2C is reduced to L-proline by the P2C reductase HypS. asm.orgnih.govasm.org This pathway highlights P2C as a crucial link in the conversion of this compound to L-proline in this bacterium.

P2C has also been implicated in the potential toxicity observed with externally supplied this compound in plants. chemicalbook.com While this compound accumulation can be an adaptive response to stress in plants, high external concentrations can be toxic, potentially mediated by its degradation product, P2C. chemicalbook.com

Interaction with L-Proline Catabolic Pathways

This compound metabolism can interact with the catabolic pathways typically associated with L-proline, particularly through the intermediate Δ1-pyrroline-5-carboxylate (P5C).

The primary pathway for L-proline catabolism in many organisms, including plants and mammals, involves the sequential action of two mitochondrial enzymes: proline dehydrogenase (PRODH), also known as proline oxidase (POX), and pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govoup.comnih.govcreative-proteomics.complos.org PRODH catalyzes the oxidation of L-proline to P5C, transferring electrons to the electron transport chain. nih.govoup.comcreative-proteomics.com P5CDH then catalyzes the NAD(P)+-dependent oxidation of P5C to glutamate (B1630785). nih.govoup.comnih.govmdpi.com

While this pathway is primarily associated with L-proline degradation, the intermediate P5C serves as a link. In organisms where this compound is converted to L-proline (e.g., via proline racemase or a this compound reductase pathway involving P2C), the resulting L-proline can then enter the standard L-proline catabolic pathway involving PRODH and P5CDH. nih.gov

Δ1-pyrroline-5-carboxylate (P5C) is a central intermediate in proline metabolism, involved in both biosynthesis and catabolism of L-proline, and also linked to the metabolism of glutamate and ornithine. nih.govscielo.brmdpi.combioone.org In L-proline catabolism, P5C is formed from L-proline by the action of PRODH. nih.govscielo.broup.comfrontiersin.org

While this compound is not directly converted to P5C by PRODH, its metabolic routes can lead to P5C formation indirectly. For instance, if this compound is first converted to L-proline, this L-proline can then be catabolized to P5C by PRODH. nih.gov Additionally, in some bacterial pathways, D-amino acid dehydrogenases acting on this compound can produce P2C, which is distinct from P5C but can be interconverted or further metabolized. asm.orgnih.govasm.org The accumulation of P5C, whether from L-proline catabolism or potentially linked to this compound metabolism, can have physiological effects, including potential toxicity in plants. chemicalbook.comnih.gov

Comparative Metabolism of D- and L-Proline

The metabolic fates of this compound and L-proline differ significantly in living organisms, reflecting the stereospecificity of many enzymatic reactions. While L-proline is a common component of proteins and involved in central metabolic pathways, this compound's metabolism is often linked to specific microbial processes or distinct enzymatic routes in other organisms creative-proteomics.comresearchgate.net.

Differences in Metabolic Pathways in Living Organisms

L-proline metabolism in many organisms involves its interconversion with glutamate through a cycle involving Δ¹-pyrroline-5-carboxylate (P5C). In the catabolic pathway, L-proline is oxidized to P5C by proline dehydrogenase (PRODH), and P5C is further converted to glutamate by P5C dehydrogenase (P5CDH). This process can contribute to ATP synthesis via the mitochondrial electron transport chain creative-proteomics.comfrontiersin.orgfrontiersin.org. Conversely, L-proline can be synthesized from glutamate via P5C synthetase (P5CS) and P5C reductase (P5CR) frontiersin.orgfrontiersin.org.

This compound, on the other hand, follows different metabolic routes. In some bacteria, such as Sinorhizobium meliloti, this compound can be catabolized and utilized as a carbon and nitrogen source. This process involves the transport of this compound into the cell via specific uptake systems, followed by its conversion. Research in S. meliloti indicates a pathway where this compound is converted to Δ¹-pyrroline-2-carboxylate (P2C), largely through the action of the enzyme HypO, and subsequently converted to L-proline by the NADPH-dependent reduction of P2C by the HypS protein asm.org. This suggests a pathway where this compound is ultimately channeled into L-proline metabolism asm.org.

In yeast (Saccharomyces cerevisiae) and humans, this compound can be converted into 1-pyrroline-2-carboxylic acid through the action of D-amino-acid oxidase ymdb.cahmdb.ca. D-amino acid oxidases are enzymes known to act on D-amino acids, initiating their catabolism mdpi.com. In Clostridioides difficile, this compound serves as an electron acceptor in Stickland metabolism, an anaerobic process. This compound reductase (Prd) in C. difficile catalyzes the reductive cleavage of the this compound ring to yield 5-aminovalerate, a process that regenerates NAD+ nih.govasm.org. This highlights a role for this compound in energy metabolism in specific anaerobic bacteria nih.gov.

The distinct enzymatic machinery involved in processing this compound compared to L-proline underscores the differences in their metabolic pathways across various life forms. While L-proline is central to protein synthesis and energy production via the P5C cycle in many organisms, this compound metabolism appears to be mediated by specific enzymes like D-amino-acid oxidase or this compound reductase, sometimes leading to conversion to the L-isomer or serving specialized roles in anaerobic metabolism asm.orgymdb.cahmdb.canih.govasm.org.

Metabolic Cross-Talk and Interdependencies

Despite their distinct pathways, there can be metabolic cross-talk and interdependencies between D- and L-proline metabolism, particularly in organisms capable of metabolizing both isomers. The conversion of this compound to L-proline observed in Sinorhizobium meliloti exemplifies such an interdependency, where the catabolism of the D-isomer feeds into the pool of the L-isomer asm.org. This suggests that in certain contexts, this compound can serve as a source for L-proline, potentially impacting processes where L-proline is required, such as protein synthesis or the L-proline catabolic pathway for energy generation creative-proteomics.comasm.org.

In Clostridioides difficile, the metabolism of this compound via this compound reductase is linked to Stickland metabolism, which involves redox reactions between pairs of amino acids nih.govasm.org. This highlights an interdependency where this compound's metabolism is integrated into a broader anaerobic energy-generating network that also involves other amino acids nih.govasm.org.

The presence of enzymes like amino acid racemases can also mediate interconversion between D- and L-amino acids, including proline, further illustrating potential points of cross-talk mdpi.com. While the direct metabolic interdependencies in all organisms are not fully elucidated, the existence of pathways that convert this compound to L-proline or integrate this compound into specific metabolic processes suggests that the metabolism of these two stereoisomers, while often distinct, can be interconnected in certain biological systems asm.orgmdpi.com.

Research also indicates that amino acids, including proline, can act as mediators of metabolic cross-talk between host and pathogen during infection frontiersin.org. While this research often focuses on L-amino acids, the presence and metabolism of this compound in certain pathogens like Clostridioides difficile suggest that it could also play a role in these complex metabolic interactions nih.govfrontiersin.org.

Table 1: Key Enzymes in D- and L-Proline Metabolism

| Enzyme | Substrate(s) | Product(s) | Role in Metabolism | Organisms |

| Proline Dehydrogenase (PRODH) | L-Proline | Δ¹-Pyrroline-5-carboxylate (P5C) | L-Proline Catabolism (initial step) | Various organisms (e.g., mammals, plants) creative-proteomics.comfrontiersin.orgfrontiersin.org |

| Δ¹-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | P5C | Glutamate | L-Proline Catabolism (second step) | Various organisms (e.g., mammals, plants) creative-proteomics.comfrontiersin.orgfrontiersin.org |

| Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) | Glutamate, ATP, NADPH | P5C | L-Proline Biosynthesis (initial steps) | Various organisms (e.g., plants) frontiersin.org |

| Δ¹-Pyrroline-5-Carboxylate Reductase (P5CR) | P5C, NADPH | L-Proline | L-Proline Biosynthesis (final step) | Various organisms (e.g., plants) frontiersin.org |

| D-amino-acid oxidase | This compound | 1-Pyrroline-2-carboxylic acid | This compound Catabolism | Yeast, Humans ymdb.cahmdb.ca |

| HypO | This compound | Δ¹-Pyrroline-2-carboxylate (P2C) | This compound Catabolism (in S. meliloti) | Sinorhizobium meliloti asm.org |

| HypS | P2C, NADPH | L-Proline | This compound Catabolism/Conversion (in S. meliloti) | Sinorhizobium meliloti asm.org |

| This compound reductase (Prd) | This compound | 5-aminovalerate | This compound Catabolism (in C. difficile) | Clostridioides difficile nih.govasm.org |

Physiological and Pathophysiological Roles of D Proline

D-Proline in Microbial Pathogenesis and Host-Pathogen Interactions

This compound plays a significant role in the interactions between microbes and their hosts, contributing to bacterial survival and virulence. nih.gov Its presence in microbial structures and its involvement in metabolic processes can influence the outcome of infection. nih.gov

Resistance Against Host Proteolytic Mechanisms

D-amino acids, including this compound, are found in bacterial cell wall peptidoglycans and non-ribosomal peptides, which can provide resistance to proteolytic digestion by host enzymes. creative-proteomics.commdpi.com For instance, this compound-rich peptides have been shown to confer resistance against host proteolytic mechanisms in bacteria and parasites. mdpi.combioline.org.brscielo.brresearchgate.netresearchgate.net Trypanosoma cruzi, the parasite causing Chagas disease, secretes proline racemase, an enzyme that produces this compound-rich peptides, contributing to the parasite's resistance to host proteases. mdpi.combioline.org.br The incorporation of D-amino acid residues into peptide sequences can make them less immunogenic and provide general resistance to host proteolytic enzymes. bioline.org.brscielo.br

Modulation of Osmotic Stress and Cell Signaling in Bacteria

Proline, including its D-isomer, functions as an important compatible solute in bacteria, accumulating in response to osmotic stress and helping to balance water stress and maintain turgor pressure. nih.govnih.govmalariaworld.orgjmb.or.krmdpi.com This osmoprotective function is crucial for bacterial survival in environments with high solute concentrations, such as those encountered during infection within a host. nih.govnih.govjmb.or.kr Studies have shown that proline accumulation in bacteria like Tetragenococcus halophilus enhances salt tolerance by regulating related metabolic pathways. jmb.or.kr In Escherichia coli, proline is important for tolerance to high osmotic and urea (B33335) stress found in urine. nih.gov

Beyond osmotic stress, proline metabolism can also influence cell signaling in bacteria. nih.gov While the specific role of this compound in bacterial cell signaling is an area of ongoing research, proline metabolism in general has been linked to processes such as redox signaling and the unfolded protein response. nih.govnih.gov

Impact on Growth and Colonization of Pathogens

The availability and metabolism of proline can significantly impact the growth and colonization capabilities of various pathogens. nih.gov Some pathogens utilize proline as a crucial carbon, nitrogen, or energy source during infection. nih.gov For example, Helicobacter pylori utilizes proline as a preferred respiratory substrate during colonization of the human stomach. nih.govmalariaworld.org Clostridioides difficile, a nosocomial pathogen, utilizes amino acids, including proline, in Stickland metabolism, an anaerobic process that supports its growth. nih.gov The presence of this compound reductase in C. difficile appears to enforce a strict dependence on proline for growth. nih.gov Disruption of proline metabolism and uptake has been shown to attenuate the virulence of certain pathogens. nih.govnih.gov Studies on Candida albicans have shown that the ability to catabolize proline is important for energy acquisition, morphological switching (yeast-to-hyphal growth), and survival within the host, with mutants unable to utilize proline exhibiting reduced virulence. plos.org

This compound in Neurological Systems

This compound has been detected in the mammalian brain and endocrine systems, although its precise roles are still being elucidated. nih.govmdpi.com

Blood-Brain Barrier Transport of this compound

Research indicates that this compound can cross the blood-brain barrier (BBB). nih.govresearchgate.net Studies using radiolabeled this compound and its analog, D-cis-4-[18F]fluoroproline (D-cis-FPro), have demonstrated that D-isomers are preferably transported across the BBB compared to their L-counterparts. nih.gov This suggests that specific transport mechanisms at the BBB facilitate the entry of this compound into the brain. nih.govbiologists.comub.eduacs.orgugent.be

Conversion to L-Proline within the Brain

Once inside the brain, this compound is known to be rapidly converted to L-proline. nih.govmdpi.com This conversion is significant because L-proline is the form incorporated into proteins and has known roles in amino acid metabolism and potentially in modulating neurotransmission. creative-proteomics.comnih.govresearchgate.net While this compound itself is considered relatively inert in the brain, its conversion to L-proline suggests it could serve as a source of intracerebral L-proline. nih.govmdpi.com The enzyme responsible for the interconversion of L- and D-amino acids is known as a racemase, and proline racemase specifically catalyzes the conversion between L-proline and this compound. brainly.com

Role as a Negative Control in L-Proline Studies

Due to its structural difference as the enantiomer of L-proline, this compound is frequently employed as a negative control in studies investigating the specific biological functions and pathways mediated by L-proline. nih.govwikipedia.org The distinct stereochemistry of this compound means it is generally not recognized or processed by the enzymes and transporters that are specific for L-proline. This allows researchers to differentiate the effects caused by the stereospecific interactions of L-proline from general osmotic or non-specific chemical effects.

Potential as a Biomarker or Therapeutic Target

Research suggests that altered levels of D-amino acids, including this compound, may serve as potential biomarkers for various disease states. nih.govmdpi.commdpi.comresearchgate.netbenthamdirect.com Studies have indicated changes in this compound levels in the serum of patients with Alzheimer's disease compared to healthy controls. nih.govresearchgate.net Specifically, decreased levels of this compound and the D/total-proline ratio were observed in Alzheimer's patients. nih.govresearchgate.net Furthermore, this compound has been identified as a potential biomarker in the tears of individuals with herpes simplex keratitis, where its levels were found to be significantly decreased. nih.gov

Table 1: Observed Changes in this compound Levels in Disease Contexts

| Disease | Biospecimen | Observed Change in this compound Level | Reference |

| Alzheimer's Disease | Serum | Decreased | nih.govresearchgate.net |

| Herpes Simplex Keratitis | Tears | Decreased | nih.gov |

While this compound itself is not typically considered a direct therapeutic target, its involvement in metabolic pathways and its presence in biologically active molecules highlight related therapeutic possibilities. For instance, D-amino acid oxidase (DAO), an enzyme that metabolizes this compound, has been explored in the context of antitumor therapy. hmdb.canih.gov Delivering a modified version of DAO (PEG-DAO) and then administering this compound as a substrate resulted in the generation of cytotoxic hydrogen peroxide at the tumor site, leading to significant suppression of tumor growth in mouse models. nih.gov Additionally, this compound is a component of certain naturally occurring peptides, such as Trapoxin B, Chlamydocin, and Apicidin B, which exhibit antiprotozoal activity by inhibiting histone deacetylases. mdpi.com This suggests that compounds containing the this compound chemotype can have therapeutic potential. mdpi.com

This compound in Cellular Processes

Impact on Glucose Uptake in Specific Bacteria

Studies on the uptake of D-glucose and L-proline by oligotrophic and heterotrophic marine bacteria have provided insights into the transport systems for these molecules. nih.govcdnsciencepub.com While the D-glucose transport system in these bacteria demonstrated high specificity for D-glucose, the L-proline transport system exhibited varying degrees of specificity depending on the bacterial strain. nih.govcdnsciencepub.com Research focusing specifically on this compound's direct impact on glucose uptake is limited in these sources, which primarily compare D-glucose and L-proline transport. However, the distinct transport mechanisms for D-glucose and L-proline suggest that this compound's interaction with glucose uptake pathways, if any, would be indirect or specific to certain bacterial species and their transport systems.

Modulation of DNA and Histone Methylation (as a D-amino acid category)

Research into the influence of D-amino acids on epigenetic modifications, such as DNA and histone methylation, is an emerging area. While much of the current understanding in this context, particularly regarding amino acid metabolism and methylation, is linked to L-proline and its role in processes like collagen synthesis nih.govresearchgate.netplos.org, the broader category of D-amino acids is being investigated for its potential impact on cellular processes. Some studies suggest that oxidative stress induced by the metabolism of certain D-amino acids, including this compound, which can produce hydrogen peroxide, might indirectly influence cellular signaling pathways that could be linked to epigenetic regulation. mdpi.com However, direct evidence specifically demonstrating this compound's role in modulating DNA and histone methylation is not extensively detailed in the provided sources, which often discuss D-amino acids as a category or focus on other specific D-enantiomers in relation to these processes. Further research is needed to elucidate the precise mechanisms by which this compound, as a member of the D-amino acid category, might influence DNA and histone methylation.

Influence on Cell Proliferation (as a D-amino acid category)

The influence of D-amino acids on cell proliferation has been explored, particularly in the context of cancer biology. nih.govmdpi.commdpi.comresearchgate.net Findings suggest that the effects can be varied depending on the specific D-amino acid and cell type. Some D-amino acids have been reported to inhibit tumor cell proliferation, while others may promote it. mdpi.comresearchgate.net this compound has been detected in both tumorigenic and non-tumorigenic cells, with one study noting higher concentrations in non-tumorigenic breast epithelial cells compared to certain cancer cells. mdpi.com The metabolism of some D-amino acids, including this compound, can lead to the production of reactive oxygen species like hydrogen peroxide, which at certain levels, might contribute to the inhibition of cell proliferation or induce apoptosis. mdpi.com While the category of D-amino acids shows diverse effects on cell proliferation, the specific and direct influence of this compound on this process requires further detailed investigation beyond its general classification within the D-amino acid group.

This compound in Disease Contexts

Beyond its potential as a biomarker, this compound is implicated in certain disease contexts through its involvement in metabolic pathways. It is mentioned in relation to the metabolic disorder hyperornithinemia with gyrate atrophy. hmdb.ca As discussed earlier, altered this compound levels have been observed in neurodegenerative conditions like Alzheimer's disease and in infectious diseases such as herpes simplex keratitis. nih.govresearchgate.netnih.gov The presence of this compound in naturally occurring peptides with inhibitory activity against histone deacetylases, enzymes involved in various cellular processes and often dysregulated in diseases, further highlights its potential relevance in disease pathogenesis and therapeutic strategies. mdpi.com The broader context of proline metabolism, encompassing both L- and D-forms, is increasingly recognized for its significant roles in diseases, including cancer progression and the shaping of the tumor microenvironment. d-nb.infounimi.itfrontiersin.orgfrontiersin.org

Involvement in Chagas Disease Pathogenesis

This compound plays a notable role in the pathogenesis of Chagas disease, caused by the parasite Trypanosoma cruzi. T. cruzi possesses a eukaryotic proline racemase homologue (TcPRAC) that allows it to synthesize and express proteins containing this compound on its surface. ird.fr These this compound-rich peptides exhibit resistance to host proteolytic mechanisms, potentially aiding parasite survival. ird.frmdpi.com The enzymatic activity of proline racemase is considered necessary for the parasite's mitogenic activity. ird.fr

Proline itself is essential for T. cruzi host cell infection and intracellular differentiation, and the parasite's metabolism relies significantly on proline, particularly in its insect stage. plos.orgnih.gov Peptides containing this compound likely contribute to the parasite's resistance against host proteolytic mechanisms. plos.orgnih.gov

A D,L-proline transporter, TcAAAP069, identified in T. cruzi, exhibits an unusual lack of stereospecificity and is competitively inhibited by the D-enantiomer. plos.orgnih.gov Overexpression of this transporter leads to an increase in intracellular proline concentration, resulting in enhanced resistance to trypanocidal drugs and reactive oxygen species (ROS), including hydrogen peroxide and nitric oxide. plos.orgnih.gov Furthermore, proline metabolism contributes to ATP generation in T. cruzi. plos.orgnih.gov Inhibition of T. cruzi proline racemase has been shown to affect host-parasite interactions and the outcome of in vitro infection, also hindering intracellular differentiation. bioline.org.br Proline racemase also functions as a B-cell mitogen, potentially contributing to the parasite's immune evasion and persistence in the host. bioline.org.br

Association with Histone Deacetylase (HDAC) Inhibition

This compound is a component of several naturally occurring tetrapeptides, such as Trapoxin B, Chlamydocin, and Apicidin B, which possess potent antiprotozoal activity through the inhibition of histone deacetylases (HDACs). mdpi.comresearchgate.net These enzymes are crucial in regulating gene transcription. mdpi.com

Synthetic compounds incorporating the this compound structure have also been explored for their HDAC inhibitory potential. For instance, tert-Butoxycarbonyl-D-proline is utilized in the synthesis of analogs of trichostatin A and trapoxin B, known HDAC inhibitors. pharmaffiliates.com

Studies have also investigated metal complexes of proline enantiomers as HDAC inhibitors. Cadmium-proline complexes, synthesized with both D- and L-proline, were evaluated for their biological activities, including HDAC inhibition. nih.gov Research indicated that Cd[this compound]2 selectively inhibited HDAC1 and HDAC2, while Cd[L-proline]2 showed broader inhibition across tested HDAC isoforms. nih.gov These cadmium-proline complexes were also found to suppress the mRNA expression of histone deacetylase isoforms and accelerate epigenetic rearrangement through HDAC inhibition. researchgate.net

Table 1: HDAC Inhibitory Activity of Cadmium-Proline Complexes in A549 Cells

| Compound | HDAC Inhibition (2 µM) | Inhibited Isoforms |

| Cd[this compound]2 | Potent | HDAC1, HDAC2 |

| Cd[L-proline]2 | Potent | All tested isoforms |

Based on data from search results nih.gov. Specific quantitative inhibition percentages were not consistently available across isoforms in the provided snippets to create a detailed numerical table.

Furthermore, research in cancer cells has shown a link between proline metabolism and the efficacy of HDAC inhibitors. Specifically, ablation of proline oxidase (PRODH) in triple-negative breast cancer cells was found to reduce pro-survival autophagy and increase apoptosis induced by HDAC inhibitors. nih.gov

Potential Links to Renal System (D-amino acid research broadly)

The renal system plays a significant role in regulating the concentration of free D-amino acids in the blood through excretion and metabolism. mdpi.commdpi.com D-amino acids that are not metabolized by enzymes like D-amino acid oxidase (DAAO) or D-aspartate oxidase (DDO) are likely eliminated by the kidneys. mdpi.com The kidneys, along with the liver, exhibit the highest levels of DAAO expression. mdpi.comfrontiersin.org

The presence and concentrations of D-amino acids in urine can serve as indicators of kidney diseases. mdpi.com Studies have shown that acute kidney injury in mice leads to increased D-serine levels in the blood and decreased levels in the urine. mdpi.com Chronic kidney disease has also been associated with altered plasma concentrations of several D-amino acids. mdpi.com

Beyond their role as potential biomarkers, D-amino acids may have functional significance in the renal system. For instance, D-serine is one of the most abundant D-amino acids in mammalian urine and is thought to have a bacteriostatic effect against uropathogenic bacteria. frontiersin.org Research involving gut microbiota has also highlighted a connection, where gut-derived D-serine was shown to ameliorate ischemia-reperfusion-induced kidney injury in mice and reduce inflammatory cytokine expression in cultured renal tubular epithelial cells. nih.gov

Recent studies suggest that circadian fluctuations in D-amino acids can influence glucose metabolism and blood glucose levels within the kidney. nih.gov D-alanine, which exhibits circadian variations, has been shown to stimulate gluconeogenesis in the kidney and influence the circadian clock. nih.gov Conversely, elevated levels of D-serine and D-asparagine have been associated with reduced renal function, and serum D-serine has shown a strong correlation with inulin (B196767) clearance, a measure of glomerular filtration rate (GFR). nih.gov The metabolism of D-amino acids in the kidney is an active area of research, as highlighted by dedicated conferences on D-amino acid research. illinois.edu Interestingly, proline oxidase has been reported to be significantly decreased in human tumors of the digestive tract and kidney. nih.gov

Relevance in Cancer Research

Dysregulation of proline metabolism is increasingly recognized as a significant factor in cancer progression. creative-proteomics.com Proline metabolism acts as a key player in tumor development, influencing fundamental metabolic pathways and regulating processes such as cell proliferation, survival, and signaling. mdpi.com Proline can be synthesized within cells from glutamine or obtained from the breakdown of collagen. researchgate.net Its metabolism serves multiple functions in cancer cells, including providing an energy source during stress, generating signaling reactive oxygen species (ROS) for epigenetic reprogramming, and maintaining redox homeostasis. researchgate.net Proline metabolism is also implicated in the regulation of apoptosis and autophagy, as well as the cellular response to nutrient and oxygen deprivation in the context of cancer. researchgate.net

The proline cycle, involving the interconversion of proline, pyrroline-5-carboxylate (P5C), and glutamate (B1630785), allows proline to be utilized for energy production, redox balance, parametabolic regulation, or anaplerosis (replenishing intermediates of metabolic cycles). mdpi.com Increased intracellular proline levels can support the elevated protein production required for rapid cell proliferation in cancer. tandfonline.com

Enzymes involved in proline synthesis, such as pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (PYCR), are often upregulated in cancer. tandfonline.com Signaling pathways like MYC and PI3K can increase the expression of P5CS and PYCR. tandfonline.com Elevated expression of P5CS and PYCR1 is considered a poor prognostic factor in various cancer types, suggesting the reliance of cancer cells on proline biosynthesis. tandfonline.com High expression of PYCR1 has been observed in invasive breast ductal carcinoma, non-small cell lung cancer (NSCLC), and prostate cancer cells, and knockdown of PYCR1 has been shown to inhibit the growth of these cancer cells. tandfonline.com De novo proline synthesis is a notable metabolic alteration in metastatic breast carcinoma cells and is increased in invasive ovarian cancer tumors and melanoma cells. tandfonline.com ALDH18A1, a key enzyme in the glutamine-arginine-proline metabolic axis, influences tumorigenesis and progression by regulating proline metabolism and the pentose (B10789219) phosphate (B84403) pathway, thereby affecting cell proliferation. tandfonline.com Proline metabolism, particularly through the P5C cycle, regulates energy homeostasis, redox balance, and cellular stress responses. creative-proteomics.com The P5C cycle contributes to the maintenance of the NADH/NAD+ and NADPH/NADP+ balance, crucial for cellular redox status. creative-proteomics.com Proline catabolism can yield ATP and reactive oxygen species (ROS). d-nb.info The intrinsic link between proline and redox homeostasis is critical for maintaining normal cell function, and proline is utilized in cancers to support redox balance. d-nb.info Mitochondrial proline synthesis is particularly important under hypoxic conditions. nih.gov PYCR1 contributes to alleviating oxidative stress by maintaining the NAD(P)H/NAD(P)+ balance. creative-proteomics.com Proline oxidase (PRODH/POX), a key enzyme in proline catabolism, can generate ATP via oxidative phosphorylation or produce ROS by directly reducing oxygen. frontiersin.orgd-nb.info

Influence on Tumor Growth and Metastasis

Proline metabolism is particularly relevant to cancer cell proliferation and metastatic outgrowth. d-nb.info As mentioned, increased expression of P5CS and PYCR1 is associated with a poor prognosis in various cancers. tandfonline.com Knockdown of PYCR1 has been shown to inhibit cancer cell growth. tandfonline.com De novo proline synthesis is a significant metabolic change observed in metastatic breast carcinoma cells. tandfonline.com

Proline oxidase (PRODH/POX) exhibits a context-dependent role in cancer, sometimes promoting tumor progression and at other times inducing apoptosis or autophagy. mdpi.com PRODH/POX expression has been shown to promote tumor growth in pancreatic ductal adenocarcinoma and contribute to the progression of non-small cell lung cancer. mdpi.com PRODH/POX is upregulated in breast cancer metastases compared to primary tumors. nih.govd-nb.info Inhibition of PRODH has been found to impair the growth of tumor spheroids and reduce the formation of lung metastases in vivo. nih.gov

Proline availability significantly impacts collagen synthesis and maturation, which in turn influences the plasticity and heterogeneity of cancer cells. nih.govresearchgate.net A proposed model suggests that proline availability drives a cycle of collagen synthesis and degradation, affecting the epigenetic landscape and contributing to tumor heterogeneity. nih.govresearchgate.net Lower levels of proline can affect the accumulation of collagen and the extracellular matrix (ECM), potentially leading to smaller, more compact tumors with a reduced capacity for invasion and metastasis. nih.gov The increased production of the proline-rich protein collagen in detached cancer cells may also contribute to tumor progression. nih.gov

Role in Energy Homeostasis and Redox Balance in Cancer Cells

Proline metabolism plays a crucial role in maintaining energy homeostasis and redox balance within cancer cells. researchgate.net The proline cycle contributes to energetic processes and redox balance. mdpi.com In IDH-mutated gliomas, the proline cycle is involved in maintaining redox balance and provides an alternative pathway for oxidative ATP production. mdpi.com Proline metabolism regulates energy homeostasis and redox balance through the P5C cycle. creative-proteomics.com This cycle is important for maintaining the balance of NADH/NAD+ and NADPH/NADP+, thereby regulating the cellular redox state. creative-proteomics.com

Proline catabolism can generate both ATP and reactive oxygen species (ROS). d-nb.info The close relationship between proline and redox homeostasis is vital for normal cellular function, and proline is utilized by cancer cells to help maintain this balance. d-nb.info Mitochondrial proline synthesis is particularly important for cancer cell survival under hypoxic conditions. nih.gov PYCR1 helps to alleviate oxidative stress by maintaining the balance of NAD(P)H/NAD(P)+. creative-proteomics.com PRODH/POX, the enzyme that converts proline to P5C, can transfer electrons to the electron transport chain to produce ATP or directly reduce oxygen to generate ROS. frontiersin.orgd-nb.info PRODH-induced ROS are potent inducers of apoptosis and autophagy. frontiersin.org PRODH activity can also suppress signaling mediated by hypoxia-inducible factor 1 alpha (HIF1α) by increasing the synthesis of alpha-ketoglutarate (B1197944) (α-KG). frontiersin.org Proline itself has been shown to inhibit HIF-1α prolyl hydroxylase, which affects HIF-1α degradation. d-nb.info

Regulation of Apoptosis and Autophagy through Proline Metabolism

Proline metabolism is involved in the regulation of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells. researchgate.net The proline cycle is an area of research interest in cancer due to its role in stress-adaptive responses. creative-proteomics.com

PRODH/POX has a dual nature, sometimes promoting tumor progression and at other times leading to apoptosis or autophagy, depending on the cellular context. mdpi.com High levels of PRODH/POX expression can induce apoptosis, while lower levels may cause cell cycle arrest and inhibit proliferation. mdpi.com The effect of PRODH/POX on programmed cell death or survival can vary depending on the microenvironmental conditions and temporal factors. nih.gov Ectopic expression of PRODH/POX has been shown to initiate mitochondrial apoptosis, a process mediated by the production of ROS. nih.gov

The influence of PRODH/POX on apoptosis and autophagy is dependent on the metabolic context of the cell. oncotarget.com For example, glucose depletion can enhance PRODH/POX expression, promoting cancer cell survival through the induction of autophagy. oncotarget.com Autophagy is essential for maintaining cellular energy under stress conditions. oncotarget.com Silencing of PRODH/POX has been observed to significantly increase the expression of autophagy markers such as Atg7 and Beclin-1. oncotarget.com Furthermore, PRODH ablation has been shown to reduce pro-survival autophagy and increase apoptosis induced by HDAC inhibitors. nih.gov

The degradation of proline by PRODH/POX contributes to either apoptosis or autophagy. d-nb.infooncotarget.com During this process, PRODH/POX converts proline to P5C, and the transfer of electrons can either contribute to ATP production via the electron transport chain or directly reduce oxygen to produce ROS, which can induce apoptosis or autophagy. d-nb.info The precise mechanism that determines whether the cell undergoes survival, apoptosis, or autophagy in response to PRODH/POX activity is not yet fully understood. d-nb.info Proline availability and the activity of prolyl hydroxylases are also considered to influence the progression of cancer cells. d-nb.info

Table 2: Impact of Proline Metabolism on Cancer Cell Processes

| Process | Influence of Proline Metabolism | Key Enzymes/Pathways Involved |

| Tumor Growth | Supports proliferation, provides energy and building blocks, linked to poor prognosis when synthesis enzymes are upregulated. mdpi.comtandfonline.comd-nb.info | P5CS, PYCR, Proline cycle, PRODH/POX (context-dependent) mdpi.comtandfonline.comd-nb.info |

| Metastasis | Influences collagen/ECM, cell plasticity, and heterogeneity; PRODH/POX upregulated in metastases. nih.govd-nb.inforesearchgate.net | PRODH/POX, Collagen synthesis/degradation, P5CS, PYCR nih.govd-nb.inforesearchgate.net |

| Energy Homeostasis | Provides alternative energy source, contributes to ATP production. creative-proteomics.commdpi.comresearchgate.netd-nb.info | Proline cycle, P5C cycle, PRODH/POX creative-proteomics.commdpi.comd-nb.infofrontiersin.orgd-nb.info |

| Redox Balance | Regulates cellular redox state, generates ROS, important under stress/hypoxia. creative-proteomics.commdpi.comresearchgate.netd-nb.infonih.govfrontiersin.orgd-nb.info | Proline cycle, P5C cycle, PRODH/POX, PYCR1 creative-proteomics.commdpi.comd-nb.infonih.govfrontiersin.orgd-nb.info |

| Apoptosis | Can be induced by high PRODH/POX activity and ROS production, regulated by metabolic context. nih.govmdpi.comfrontiersin.orgd-nb.infooncotarget.com | PRODH/POX, ROS, P53, Metabolic context nih.govmdpi.comfrontiersin.orgd-nb.infooncotarget.com |

| Autophagy | Can be induced by PRODH/POX activity and ROS production, important for survival under stress, regulated by metabolic context. nih.govresearchgate.netfrontiersin.orgd-nb.infooncotarget.com | PRODH/POX, ROS, Metabolic context, Atg7, Beclin-1 nih.govresearchgate.netfrontiersin.orgd-nb.infooncotarget.com |

Based on data from search results nih.govnih.govcreative-proteomics.commdpi.comresearchgate.nettandfonline.comd-nb.infonih.govfrontiersin.orgd-nb.inforesearchgate.netoncotarget.com.

Table 3: Effect of D,L-Proline Transporter Overexpression in Trypanosoma cruzi on Resistance and ATP Generation

| Parameter | Fold Increase vs. Controls (TcAAAP069 Overexpression) |

| Intracellular Proline Concentration | 2.6-fold higher |

| Resistance to Nifurtimox (IC50) | 125% higher |

| Resistance to Benznidazole (IC50) | 68% higher |

| Resistance to H2O2 (IC50) | 44% higher |

| Resistance to Nitric Oxide (IC50) | 112% higher |

| ATP Generation via Proline Metabolism | 48% higher |

Based on data from search results plos.orgnih.gov.

Proline Cycle and Reactive Oxygen Species (ROS) Signaling in Cancer

The proline-pyrroline-5-carboxylate (P5C) cycle is a crucial metabolic pathway that regulates energy metabolism, redox homeostasis, stress responses, and signal transduction within cells. creative-proteomics.com This cycle involves the interconversion of proline and P5C. creative-proteomics.com Proline degradation, the first step of which is catalyzed by proline dehydrogenase/proline oxidase (PRODH/POX), occurs in the mitochondria. nih.govnih.gov This enzymatic reaction involves the oxidation of proline to P5C. nih.gov PRODH is a flavin-dependent enzyme located in the inner mitochondrial membrane. nih.govmdpi.com During this process, electrons are transferred, which can either enter the electron transport chain to produce ATP or be directly transferred to oxygen, leading to the generation of reactive oxygen species (ROS). nih.govmdpi.com

The generation of ROS by PRODH/POX is recognized as an important signaling mechanism that can respond to various factors, including p53, PPARγ, and AMPK. frontiersin.org While proline metabolism can contribute to ROS scavenging, it can also contribute to ROS generation through different means. nih.gov Increasing proline levels, for instance, by the overexpression of PYCR1 (P5C reductase, an enzyme in proline biosynthesis) or decreasing levels by overexpressing PRODH, can respectively increase or decrease cellular ROS scavenging. nih.gov

The proline-P5C cycle has been implicated in supporting ATP production, protein and nucleotide synthesis, anaplerosis (replenishing TCA cycle intermediates), and redox homeostasis in cancer cells. nih.govacs.org In the context of cancer, proline metabolism plays a complex dual role in tumor progression and inflammation regulation. creative-proteomics.comnih.gov Changes in the activity of key enzymes like P5CS, PYCR, and PRODH can profoundly affect the tumor microenvironment and immune responses. creative-proteomics.com For example, ROS generated by PRODH-catalyzed proline degradation can activate the NF-κB pathway, promoting the secretion of pro-inflammatory cytokines. creative-proteomics.com

The role of PRODH in cancer cell survival can be context-dependent, influenced by the cellular environment. nih.gov While PRODH-mediated ROS production can induce apoptosis, in hypoxic environments, increased PRODH expression has been shown to contribute to cancer cell survival by inducing autophagy. nih.gov This highlights the intricate and sometimes contradictory roles of proline metabolism and its associated ROS signaling in different cancer contexts.

Targeting Proline Metabolism in Cancer Therapy

The emerging understanding of the critical role of proline metabolism in cancer cell survival, proliferation, and metastasis has positioned proline metabolic enzymes as potential targets for therapeutic intervention. nih.govacs.org Cancer cells often exhibit altered metabolism to support uncontrolled proliferation and survival under stress. nih.govfrontiersin.org Proline biosynthesis, catabolism, and cycling are metabolic pathways that are selectively altered in cancer cells to provide ATP, macromolecules, and redox cofactors. nih.gov

Targeting proline metabolism is being explored as a strategy in cancer therapy, often within the broader context of targeting amino acid metabolism. mdpi.comnih.gov Amino acid starvation therapy is an emerging strategy based on the differential requirements of amino acids between cancer cells and normal cells. mdpi.com Proline, along with glutamine, asparagine, and arginine, are considered conditionally non-essential amino acids that are essential for the growth of highly proliferative cancer cells. mdpi.com

Key enzymes in proline metabolism, such as PRODH/POX and P5C reductase (PYCR), are considered attractive targets. nih.govmdpi.comacs.org Inhibiting these enzymes could potentially disrupt the proline cycle and impair cancer cell growth and survival. nih.govacs.org For instance, inhibiting proline biosynthesis has been shown to target cancer cell survival. nih.gov

Studies have investigated targeting important proteins and enzymes in the glutamine-arginine-proline metabolic pathway to interfere with cancer cell metabolism. nih.gov L-tetrahydro-2-furoic acid (THFA), a proline analogue, is an example of a first-generation inhibitor targeting the proline cycle by inhibiting PRODH/POX enzymes. mdpi.com

The overexpression of proline biosynthesis enzymes like PYCR1 and ALDH18A1 (encoding P5CS) is observed in various cancer types and is associated with poor prognosis, suggesting an increased need for proline biosynthesis in these cancers. nih.govfrontiersin.orgnih.gov This highlights the potential for targeting proline synthesis as a therapeutic approach.

However, targeting proline metabolism faces challenges, including the potential for drug resistance. mdpi.com Resistance may arise from the reactivation of key enzymes involved in amino acid biosynthesis or the reprogramming of compensatory survival pathways. mdpi.com The heterogeneous role of proline metabolism in different cancers also suggests that targeted therapies may need to be tailored based on the specific metabolic characteristics of each tumor type. creative-proteomics.com